Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl-
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Overview
Description
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is a derivative of teicoplanin, a glycopeptide antibiotic used primarily for the treatment of serious Gram-positive bacterial infections. Teicoplanin was first extracted from the bacterium Actinoplanes teichomyceticus and is known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci . The compound is a semisynthetic derivative designed to enhance the antibacterial activity and pharmacokinetic properties of the parent molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves multiple steps, starting from the natural product teicoplanin. The key steps include:
Isolation of Teicoplanin Aglycon: The aglycon is obtained by removing the sugar moieties from teicoplanin through hydrolysis.
Introduction of the Adamantyl Group: The 38-(2-adamantyl)aminocarbonyl- group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of teicoplanin and its derivatives typically involves fermentation of Actinoplanes teichomyceticus, followed by extraction and purification processes. The semisynthetic modification to introduce the 38-(2-adamantyl)aminocarbonyl- group is carried out in a controlled laboratory setting to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups like the adamantyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: 2-adamantyl isocyanate for introducing the adamantyl group.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and pharmacokinetic properties .
Scientific Research Applications
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- has several scientific research applications:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their derivatives.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Explored for its potential to treat infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- involves inhibition of bacterial cell wall synthesis. The compound binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the cell wall. This leads to cell lysis and death of the bacteria . The adamantyl group enhances the binding affinity and stability of the compound, making it more effective against resistant strains .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but without the lipid moiety.
Oritavancin: A semisynthetic derivative of vancomycin with enhanced activity against resistant bacteria.
Dalbavancin: Another glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.
Uniqueness
Teicoplanin aglycon, 38-(2-adamantyl)aminocarbonyl- is unique due to the presence of the adamantyl group, which enhances its antibacterial activity and stability. This makes it a valuable compound for treating infections caused by multidrug-resistant bacteria .
Properties
Molecular Formula |
C68H60Cl2N8O17 |
---|---|
Molecular Weight |
1332.1 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-N-(2-adamantyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C68H60Cl2N8O17/c69-41-14-26-1-7-47(41)94-50-21-35-22-51(61(50)85)95-48-8-4-31(19-42(48)70)60(84)59-68(92)77-58(67(91)73-54-32-10-27-9-28(12-32)13-33(54)11-27)40-24-37(80)25-46(83)52(40)39-18-30(3-5-44(39)81)55(64(88)78-59)75-66(90)57(35)76-65(89)56-34-16-36(79)23-38(17-34)93-49-20-29(2-6-45(49)82)53(71)63(87)72-43(15-26)62(86)74-56/h1-8,14,16-25,27-28,32-33,43,53-60,79-85H,9-13,15,71H2,(H,72,87)(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,88)/t27?,28?,32?,33?,43-,53+,54?,55-,56+,57-,58+,59+,60-/m1/s1 |
InChI Key |
VQQKQMFJTKKOMN-MYCJKHIDSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)NC2C3CC4CC(C3)CC2C4)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4C5=C(C(=CC(=C5)O)O)C6=C(C=CC(=C6)C7C(=O)NC(C(C8=CC(=C(C=C8)OC9=CC1=CC(=C9O)OC2=C(C=C(CC3C(=O)NC(C5=CC(=CC(=C5)OC5=C(C=CC(=C5)C(C(=O)N3)N)O)O)C(=O)NC1C(=O)N7)C=C2)Cl)Cl)O)C(=O)N4)O |
Origin of Product |
United States |
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